N-(4-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(4-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide involves complex chemical processes. While specific details about the synthesis of this exact compound were not found, related compounds like N-(3,4-Dimethylphenyl)methanesulfonamide have been synthesized, indicating that similar methodologies could be applicable. These processes often involve the reaction of sulfonyl chlorides with amines or the addition of alkylsulphenyl chlorides across double bonds in certain polymers, showcasing a variety of synthetic routes that could be explored for the synthesis of N-(4-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide (Gowda, Foro, & Fuess, 2007) (Buchan & Cameron, 1978).
Molecular Structure Analysis
The molecular structure of compounds related to N-(4-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide, such as N-(3,4-Dimethylphenyl)methanesulfonamide, reveals insights into the potential structural characteristics of our compound of interest. These studies often show specific conformations around the amide and sulfonyl groups, which could be reflective of the molecular structure of N-(4-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide, highlighting the importance of these functional groups in determining the compound's overall geometry (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
Chemical reactions involving sulfonyl compounds, such as the addition of alkylsulphenyl chlorides to cis-1,4-polybutadiene, provide insights into the reactivity and chemical properties of N-(4-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide. These reactions are characterized by high regioselectivity and the formation of saturated units, indicating potential reactivity patterns and stability considerations for our compound of interest (Buchan & Cameron, 1978).
properties
IUPAC Name |
N-(4-methylphenyl)-N-(4-oxo-4-piperidin-1-ylbutyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-15-8-10-16(11-9-15)19(23(2,21)22)14-6-7-17(20)18-12-4-3-5-13-18/h8-11H,3-7,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTVSTVPLQYVFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCC(=O)N2CCCCC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-N-[4-oxo-4-(piperidin-1-yl)butyl]methanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.